

Bis(pentafluorophenyl) Carbonate: A Superior Phosgene Substitute in Modern Synthesis

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Compound of Interest			
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a pivotal reagent in contemporary organic chemistry, offering a safer, solid, and highly efficient alternative to the acutely toxic gas, phosgene.[1] Its exceptional reactivity, driven by the strong electron-withdrawing nature of its two pentafluorophenyl groups, makes it an ideal carbonyl equivalent for a wide range of chemical transformations.[2][3] This guide provides a comprehensive overview of BPC, focusing on its properties, reaction mechanisms, detailed experimental protocols, and applications as a phosgene substitute, particularly in fields relevant to pharmaceutical and materials science.

Physicochemical and Safety Data

Bis(pentafluorophenyl) carbonate is a white crystalline solid, a physical state that confers significant advantages in handling, storage, and dosing compared to gaseous phosgene or even its liquid and solid substitutes like diphosgene and triphosgene.[1][4] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties of Bis(pentafluorophenyl) Carbonate



Property	Value	Reference(s)
CAS Number	59483-84-0	[5]
Molecular Formula	C13F10O3	[3][5]
Molecular Weight	394.12 g/mol	[3]
Appearance	White crystalline powder or chunks	[5][6]
Melting Point	47-52 °C	[3][5][7]
Flash Point	110 °C (230 °F) - closed cup	[8]
Solubility	Soluble in Chloroform, Ethyl Acetate, THF, Methylene Chloride	[3][6]

Table 2: Safety and Handling Information

Parameter	Information	Reference(s)
Hazard Class	Not considered hazardous by OSHA 29 CFR 1910.1200	[9]
Storage	Store in a dry, cool, well- ventilated place (0 - 8 °C recommended)	[5][10]
Incompatible Materials	Strong oxidizing agents, Strong acids	[9]
Personal Protective Equipment (PPE)	Dust mask (type N95), Eyeshields, Gloves	[10]
Hazardous Decomposition	Carbon monoxide (CO), Carbon dioxide (CO ₂), Gaseous hydrogen fluoride (HF)	[9]



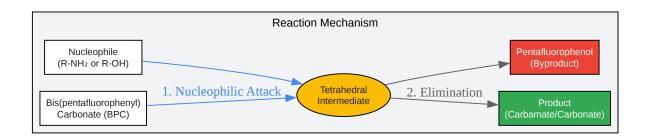
Mechanism of Action: An Electrophilic Carbonyl Source

The utility of BPC as a phosgene replacement stems from the profound electrophilicity of its central carbonyl carbon. The ten fluorine atoms on the two phenyl rings exert a powerful inductive effect, withdrawing electron density and making the carbonyl group highly susceptible to nucleophilic attack.[2][3]

The general reaction mechanism involves three key steps:

- Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon.[3]
- Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.[3]
- Elimination of Pentafluorophenol: The intermediate collapses, eliminating a molecule of pentafluorophenol—a stable and relatively non-nucleophilic leaving group—to form the new carbonyl-containing product (e.g., a carbamate or carbonate).[3]

The pentafluorophenol byproduct is easily removed via filtration or aqueous extraction, simplifying product purification.[11][12]



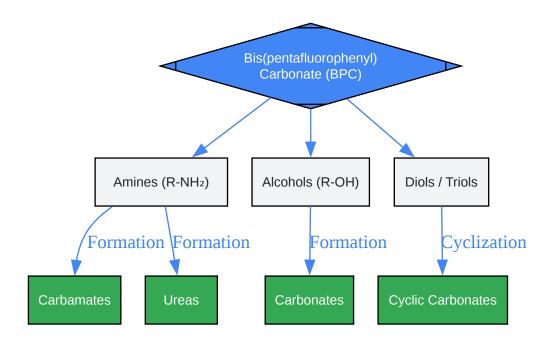
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Caption: General mechanism of BPC with nucleophiles.

Core Applications and Experimental Protocols



BPC is a versatile reagent for introducing a carbonyl group, effectively replacing phospene in the synthesis of carbamates, ureas, carbonates, and particularly, functionalized cyclic carbonates.



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Caption: Synthetic pathways enabled by BPC.

This protocol details the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, a key intermediate for creating functionalized monomers, as reported by Hedrick, Sanders, and colleagues.[11][13] This reaction demonstrates the direct conversion of a diol into a cyclic carbonate.

Materials and Reagents:

- 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)
- Bis(pentafluorophenyl) carbonate (BPC/PFC)
- Cesium Fluoride (CsF)
- Anhydrous Tetrahydrofuran (THF)
- Methylene Chloride (CH₂Cl₂)



- Sodium Bicarbonate (aqueous solution)
- Magnesium Sulfate (MgSO₄)
- Ethyl Acetate, Hexane

Procedure:

- A 100 mL round-bottom flask is charged with 2,2-bis(hydroxymethyl)propionic acid (3.00 g, 22 mmol), bis(pentafluorophenyl) carbonate (21.70 g, 55 mmol, 2.5 eq.), and cesium fluoride (0.7 g, 4.6 mmol, 0.2 eq.).[11]
- Anhydrous THF (70 mL) is added to the flask. The initial mixture is heterogeneous.[11]
- The mixture is stirred at room temperature. After approximately one hour, a clear, homogeneous solution forms. Stirring is continued for a total of 20 hours.[11][14]
- The solvent (THF) is removed under reduced pressure (in vacuo).[14]
- The resulting residue is re-dissolved in methylene chloride. After standing for 10 minutes, the pentafluorophenol byproduct precipitates and is removed by filtration.[11]
- The filtrate is washed sequentially with aqueous sodium bicarbonate solution and water, then dried over MgSO₄.[14]
- The solvent is evaporated in vacuo, and the final product is purified by recrystallization from an ethyl acetate/hexane mixture to yield a white crystalline powder.[11]

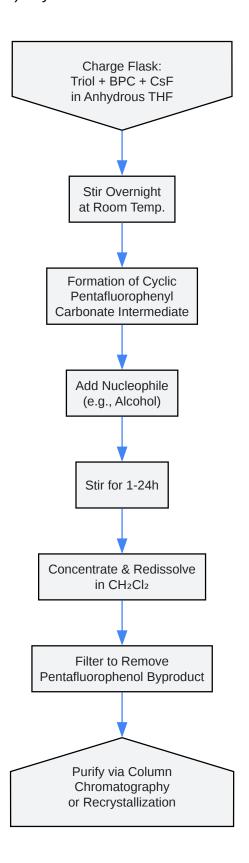
Table 3: Yield Data for Protocol 1

Product	Reported Yield	Reference
Pentafluorophenyl 5-methyl-2- oxo-1,3-dioxane-5-carboxylate	75%	[11][14]

This procedure illustrates a two-step, one-pot synthesis where a triol is first converted to a cyclic pentafluorophenyl carbonate intermediate, which is then reacted in situ with a



nucleophile (an alcohol or amine) to yield a functionalized carbonate or carbamate.[12]



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Caption: Workflow for one-pot functionalization.

Materials and Reagents:

- 1,1,1-tris(hydroxymethyl)ethane
- Bis(pentafluorophenyl) carbonate (BPC)
- Cesium Fluoride (CsF)
- Anhydrous Tetrahydrofuran (THF)
- Nucleophile (e.g., Ethyl alcohol, Isopropyl alcohol, Benzyl alcohol)
- Methylene Chloride (CH₂Cl₂)
- Ethyl Acetate, n-Hexane (for chromatography)

Procedure:

- To a 100 mL round-bottom flask, combine 1,1,1-tris(hydroxymethyl)ethane (2.0 g, 16.7 mmol), bis(pentafluorophenyl)carbonate (15.1 g, 38.3 mmol, 2.3 eq.), and cesium fluoride (0.76 g, 5.0 mmol, 0.3 eq.) in anhydrous THF (11.9 mL).[12]
- Stir the mixture overnight at room temperature. The initially heterogeneous mixture will become a clear, homogeneous solution after about one hour.[12]
- For functionalization: To a solution of the formed intermediate (e.g., 0.1 g, 0.28 mmol) in anhydrous THF (1 mL), add the desired nucleophile (e.g., ethyl alcohol, 0.019 g, 0.42 mmol, 1.5 eq.) and CsF (0.013 g, 0.084 mmol, 0.3 eq.).[12]
- Stir the reaction mixture for 1 to 24 hours at room temperature, depending on the nucleophile.[12]
- After the reaction, concentrate the solution in vacuo and redissolve the residue in methylene chloride.[12]



- Allow the solution to stand for approximately 10 minutes; the pentafluorophenol byproduct will precipitate and can be removed by filtration.[12]
- The crude product in the filtrate is then purified by column chromatography or recrystallization.[12]

Table 4: Representative Yields for Protocol 2

Nucleophile	Product	Reported Yield	Reference
Ethyl alcohol	Ethyl (5-methyl-2-oxo- 1,3-dioxan-5-yl)methyl carbonate	63%	[12]
Isopropyl alcohol	Isopropyl (5-methyl-2- oxo-1,3-dioxan-5- yl)methyl carbonate	46%	[12]
Benzyl alcohol	Benzyl (5-methyl-2- oxo-1,3-dioxan-5- yl)methyl carbonate	20%	[12]
Diethylamine	(5-methyl-2-oxo-1,3- dioxan-5-yl)methyl diethylcarbamate	64%	[12]

Reactivity Comparison

While direct kinetic data comparing BPC to phosgene is not readily available in the provided context, the reactivity of phosgene and its common substitutes has been studied. Phosgene is significantly more reactive than its solid substitute, triphosgene.[15] BPC is described as highly reactive due to its electronic structure, positioning it as a potent activating agent, often not requiring harsh conditions.[2][3] The development of fluorinated carbonates was specifically driven by the need for reagents with higher reactivity than less-toxic substitutes like diphenyl carbonate.[16][17]

Table 5: Qualitative Reactivity of Phosgene and Substitutes



Reagent	Physical State	Relative Reactivity	Key Features	Reference(s)
Phosgene	Gas	Very High (k_rel ≈ 170)	Extremely toxic; volatile; reactions can be run at low temps	[15][18]
Diphosgene	Liquid	Moderate (k_rel ≈ 19)	Toxic liquid; substitute for phosgene	[15][19]
Triphosgene	Solid	Low (k_rel = 1)	Stable solid; requires higher temps or activation	[4][15]
Bis(pentafluorop henyl) Carbonate	Solid	High	Stable solid; highly electrophilic; mild reaction conditions	[2][3]

Conclusion

Bis(pentafluorophenyl) carbonate stands as a premier phosgene substitute for researchers in drug development and materials science. Its status as a stable, easy-to-handle solid significantly enhances laboratory safety compared to the extreme hazards of phosgene gas.[1] [2] The high electrophilicity of its carbonyl center enables a vast array of transformations under mild conditions, including the synthesis of carbamates, ureas, and complex cyclic carbonates, which are crucial intermediates for non-isocyanate polyurethanes and functional polymers.[6][7] The generation of a non-nucleophilic, easily removable pentafluorophenol byproduct further streamlines purification processes.[11] These attributes confirm BPC's role as an indispensable tool in modern organic synthesis, facilitating cleaner, safer, and more efficient chemical processes.



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